molecular formula C5H15NO7P2 B13414960 Azane;3-methylbut-2-enyl phosphono hydrogen phosphate

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate

Cat. No.: B13414960
M. Wt: 263.12 g/mol
InChI Key: DPJANMSJRVSJKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-2-enyl phosphono hydrogen phosphate typically involves the reaction of 3-methylbut-2-en-1-ol with phosphoric acid derivatives. One common method is the phosphorylation of 3-methylbut-2-en-1-ol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-methylbut-2-enyl phosphono hydrogen phosphate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-methylbut-2-enyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphono derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

3-methylbut-2-enyl phosphono hydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound plays a role in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and signaling pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting metabolic pathways in diseases such as cancer and infectious diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylbut-2-enyl phosphono hydrogen phosphate involves its role as an intermediate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids. The compound is converted into isopentenyl diphosphate and dimethylallyl diphosphate by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase. These products are then used in the synthesis of various isoprenoids, which are essential for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbut-2-enyl phosphono hydrogen phosphate is unique due to its specific role in the MEP pathway and its involvement in the biosynthesis of a wide range of isoprenoids. Its ability to undergo various chemical reactions also makes it a versatile compound in chemical synthesis and industrial applications .

Properties

Molecular Formula

C5H15NO7P2

Molecular Weight

263.12 g/mol

IUPAC Name

azane;3-methylbut-2-enyl phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2.H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);1H3

InChI Key

DPJANMSJRVSJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N

Origin of Product

United States

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